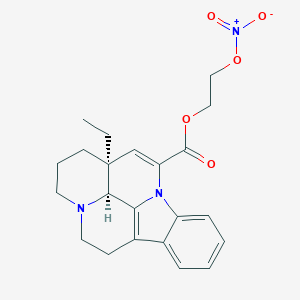
(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
Overview
Description
It is an oxazolidinone derivative that has been extensively studied for its ability to inhibit cell migration by disrupting the interaction between RKIP and Raf-1 kinase . This compound has shown significant potential in various scientific research applications, particularly in the fields of biology and medicine.
Mechanism of Action
Target of Action
Locostatin’s primary target is the Raf Kinase Inhibitor Protein (RKIP) . RKIP is a modulator of cell signaling that functions as an endogenous inhibitor of multiple kinases . It has been identified as a key regulator of cell motility .
Mode of Action
Locostatin acts by binding to RKIP and inhibiting its function . It is a suicide inhibitor that irreversibly attaches itself to RKIP . This binding disrupts RKIP’s ability to bind and inhibit Raf-1 kinase , a crucial player in the MAPK signaling pathway involved in cell proliferation and differentiation.
Biochemical Pathways
Locostatin’s action affects several biochemical pathways. Its inhibition of RKIP leads to the disruption of the Raf/MAP kinase pathway . In addition, studies have shown that Locostatin can inhibit the migration of hepatic stellate cells , which play a critical role in liver fibrosis. This suggests that Locostatin may influence pathways involved in cell migration and tissue fibrosis.
Pharmacokinetics
It’s important to note that the compound’s activity is dependent on its ability to bind irreversibly to rkip . This suggests that Locostatin may have a prolonged duration of action due to its irreversible binding to its target protein.
Result of Action
Locostatin’s action results in the inhibition of cell migration . This has been demonstrated in various systems, including wound closure in epithelial cell monolayers . Additionally, Locostatin has been shown to alleviate liver fibrosis induced by carbon tetrachloride in mice . This suggests that Locostatin may have potential therapeutic applications in conditions characterized by excessive cell migration or tissue fibrosis.
Action Environment
The environment can influence the action of Locostatin. For instance, the compound’s solubility can affect its ability to interact with RKIP . Furthermore, the presence of other molecules in the cellular environment can potentially interfere with Locostatin’s binding to RKIP, thereby influencing its efficacy .
Biochemical Analysis
Biochemical Properties
Locostatin is a cell-permeable compound that interacts with several biomolecules, primarily inhibiting the interaction between Raf kinase inhibitor protein (RKIP) and Raf1 kinase . This inhibition disrupts the downstream signaling pathways that are essential for cell migration and proliferation. Additionally, Locostatin has been shown to interact with other proteins involved in cellular signaling, such as matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which play a role in extracellular matrix remodeling .
Cellular Effects
Locostatin exerts significant effects on various cell types and cellular processes. It has been demonstrated to inhibit cell migration, which is crucial for processes such as wound healing and cancer metastasis . Locostatin also affects cell signaling pathways, including the Raf/MEK/ERK pathway, leading to alterations in gene expression and cellular metabolism . In hepatic stellate cells, Locostatin inhibits migration and reduces the expression of collagen and other extracellular matrix components, thereby mitigating liver fibrosis .
Molecular Mechanism
The molecular mechanism of Locostatin involves its binding to Raf kinase inhibitor protein (RKIP), preventing its interaction with Raf1 kinase . This inhibition disrupts the Raf/MEK/ERK signaling pathway, which is essential for cell proliferation and migration. Locostatin also affects the expression of genes involved in extracellular matrix remodeling by inhibiting matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) . These interactions result in reduced cell migration and altered cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Locostatin have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity over extended periods . Prolonged exposure to Locostatin can lead to degradation and reduced efficacy. Long-term studies have shown that Locostatin can have sustained effects on cellular function, including persistent inhibition of cell migration and alterations in gene expression .
Dosage Effects in Animal Models
The effects of Locostatin vary with different dosages in animal models. At lower doses, Locostatin effectively inhibits cell migration and reduces extracellular matrix remodeling without causing significant toxicity . At higher doses, Locostatin can induce toxic effects, including liver damage and impaired cellular function . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
Locostatin is involved in several metabolic pathways, primarily affecting the Raf/MEK/ERK signaling pathway . The compound interacts with enzymes such as matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), influencing metabolic flux and metabolite levels . These interactions result in altered cellular metabolism and reduced extracellular matrix remodeling.
Transport and Distribution
Locostatin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound is highly lipophilic, allowing it to cross cell membranes and accumulate in specific cellular compartments. Locostatin interacts with transporters and binding proteins that facilitate its distribution within cells, leading to its localization in areas where it can exert its inhibitory effects .
Subcellular Localization
The subcellular localization of Locostatin is primarily in the cytoplasm, where it interacts with Raf kinase inhibitor protein (RKIP) and other signaling molecules . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target proteins to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing Locostatin to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Locostatin can be synthesized through a multi-step process involving the formation of the oxazolidinone ring. The synthesis typically starts with the reaction of benzylamine with an appropriate acyl chloride to form an amide intermediate. This intermediate is then cyclized to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of locostatin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Locostatin undergoes various chemical reactions, including:
Oxidation: Locostatin can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert locostatin into its reduced forms, altering its biological activity.
Substitution: Locostatin can undergo substitution reactions where functional groups are replaced with other groups, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxazolidinone derivatives with altered biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Locostatin has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study protein-protein interactions and cell signaling pathways.
Biology: Investigated for its role in inhibiting cell migration and its potential as an anti-cancer agent.
Medicine: Explored for its therapeutic potential in treating liver fibrosis and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
UIC-1005: Another oxazolidinone derivative with similar inhibitory effects on RKIP.
Phosphatidylethanolamine Binding Protein (PEBP): A family of proteins that includes RKIP and shares similar binding properties with locostatin
Uniqueness: Locostatin is unique in its ability to specifically inhibit RKIP and disrupt its interaction with Raf-1 kinase. This specific mode of action makes it a valuable tool in studying cell migration and signaling pathways, distinguishing it from other similar compounds .
Locostatin continues to be a compound of significant interest in scientific research due to its unique properties and potential therapeutic applications. Its ability to inhibit cell migration and modulate signaling pathways opens up new avenues for research and drug development.
Properties
CAS No. |
133812-16-5 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+ |
InChI Key |
UTZAFVPPWUIPBH-QHHAFSJGSA-N |
SMILES |
CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Isomeric SMILES |
C/C=C/C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Synonyms |
4-BCOX 4-benzyl-3-crotonyl-2-oxazolidinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)
![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)







![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)

